4-(Cyclopentanesulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

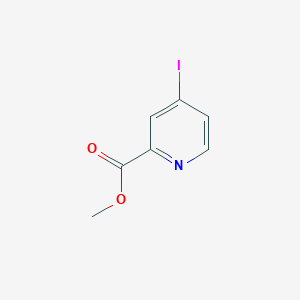

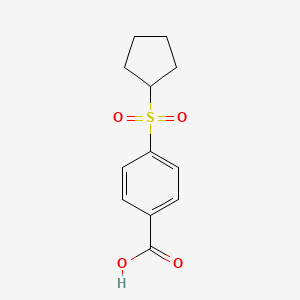

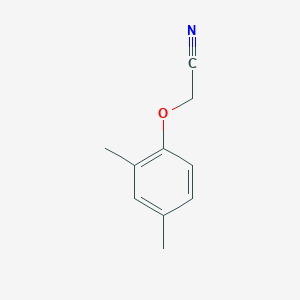

“4-(Cyclopentanesulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H14O4S . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .

Molecular Structure Analysis

The molecular structure of “4-(Cyclopentanesulfonyl)benzoic acid” includes a total of 31 atoms; 14 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .Physical And Chemical Properties Analysis

“4-(Cyclopentanesulfonyl)benzoic acid” is a white crystalline powder. It contains a total of 31 atoms; 14 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .Applications De Recherche Scientifique

Complex Formation and Drug Delivery

Benzoic acid derivatives, including 4-(Cyclopentanesulfonyl)benzoic acid, are known for their biological properties such as antifungal and antimicrobial characteristics. These properties make them particularly useful in the drug industry. A study by Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, both in aqueous environments and solid-state forms. The research found that alpha cyclodextrin is an effective carrier system for this type of benzoic acid molecule, indicating potential applicability for 4-(Cyclopentanesulfonyl)benzoic acid in drug delivery systems as well (Dikmen, 2021).

Catalytic and Synthetic Applications

In another study, 4-(Diphenylphosphino)benzoic acid was utilized as a bifunctional reagent in the Mitsunobu reaction, acting both as a reductant and a pronucleophile. This research, conducted by Muramoto et al. (2013), highlights the versatility of benzoic acid derivatives in chemical synthesis, potentially extending to 4-(Cyclopentanesulfonyl)benzoic acid in similar applications (Muramoto et al., 2013).

Use in Food and Cosmetic Products

Benzoic acid and its derivatives, including 4-(Cyclopentanesulfonyl)benzoic acid, are commonly used as preservatives in food, cosmetics, and pharmaceutical products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) provided a comprehensive review of the presence, use, and human exposure to benzoic acid derivatives in various products (Del Olmo et al., 2017).

Pharmaceutical Research

Benzoic acid is a model compound in pharmaceutical research, as discussed by Reschke et al. (2016). Their study focused on the thermodynamic phase behavior of benzoic acid and its mixtures, providing valuable information for process design in pharmaceutical applications. This research could be relevant for understanding the behavior of 4-(Cyclopentanesulfonyl)benzoic acid in similar contexts (Reschke et al., 2016).

Antimicrobial Activities

Sulfonamides derived from benzoic acids, including 4-(Cyclopentanesulfonyl)benzoic acid, exhibit significant antimicrobial activities. A study by Dineshkumar and Thirunarayanan (2019) synthesized sulfonamides from benzoic acids and tested their antimicrobial efficacy, highlighting the potential of 4-(Cyclopentanesulfonyl)benzoic acid in this field (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives often interact with enzymes involved in metabolic pathways

Mode of Action

Carboxylic acids, a group to which this compound belongs, are known to undergo various reactions such as nucleophilic acyl substitution . The specific interactions of 4-(Cyclopentanesulfonyl)benzoic acid with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways These pathways are important for the biosynthesis of phenolic compounds

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly influence its bioavailability . The specific ADME properties of 4-(Cyclopentanesulfonyl)benzoic acid and their impact on its bioavailability would require further investigation.

Result of Action

It is known that carboxylic acids can undergo various reactions, leading to different products . The specific molecular and cellular effects of 4-(Cyclopentanesulfonyl)benzoic acid’s action would require further investigation.

Action Environment

It is known that environmental factors can greatly influence the action of a compound . The specific environmental factors influencing the action of 4-(Cyclopentanesulfonyl)benzoic acid would require further investigation.

Propriétés

IUPAC Name |

4-cyclopentylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDSQMINZBXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentanesulfonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)

![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)